molecular formula C26H23NO4 B11382906 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11382906
M. Wt: 413.5 g/mol
InChI Key: ITZMJKXCZYAVNB-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex heterocyclic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines. This compound is known for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromene core: This step involves the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene core.

    Introduction of the oxazine ring: The chromene intermediate is then reacted with an amine and formaldehyde under basic conditions to form the oxazine ring.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound with high purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the methoxybenzyl and phenyl groups enhances its ability to interact with various molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C26H23NO4/c1-17-25-20(15-27(16-30-25)14-18-8-10-21(29-2)11-9-18)12-23-22(13-24(28)31-26(17)23)19-6-4-3-5-7-19/h3-13H,14-16H2,1-2H3

InChI Key

ITZMJKXCZYAVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC=C(C=C5)OC

Origin of Product

United States

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